Ethyl 3,3,3-trifluoro-2-hydroxy-2-(4-{methyl[(propan-2-yloxy)carbonyl]amino}phenyl)propanoate

Catalog No.
S12020627
CAS No.
M.F
C16H20F3NO5
M. Wt
363.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3,3,3-trifluoro-2-hydroxy-2-(4-{methyl[(prop...

Product Name

Ethyl 3,3,3-trifluoro-2-hydroxy-2-(4-{methyl[(propan-2-yloxy)carbonyl]amino}phenyl)propanoate

IUPAC Name

ethyl 3,3,3-trifluoro-2-hydroxy-2-[4-[methyl(propan-2-yloxycarbonyl)amino]phenyl]propanoate

Molecular Formula

C16H20F3NO5

Molecular Weight

363.33 g/mol

InChI

InChI=1S/C16H20F3NO5/c1-5-24-13(21)15(23,16(17,18)19)11-6-8-12(9-7-11)20(4)14(22)25-10(2)3/h6-10,23H,5H2,1-4H3

InChI Key

UKHLAJXQJIUJMY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)N(C)C(=O)OC(C)C)(C(F)(F)F)O

Ethyl 3,3,3-trifluoro-2-hydroxy-2-(4-{methyl[(propan-2-yloxy)carbonyl]amino}phenyl)propanoate is a complex organic compound characterized by a trifluoromethyl group, a hydroxyl group, and a substituted phenyl moiety. Its molecular formula is C15H20F3N3O4C_{15}H_{20}F_{3}N_{3}O_{4} with a molecular weight of approximately 363.33g/mol363.33\,g/mol . The compound is notable for its potential applications in pharmaceuticals due to its unique structural features that enhance its biological activity.

The chemical reactivity of ethyl 3,3,3-trifluoro-2-hydroxy-2-(4-{methyl[(propan-2-yloxy)carbonyl]amino}phenyl)propanoate is influenced by its functional groups. Key reactions include:

  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Nucleophilic Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, which may be utilized in further synthetic pathways.
  • Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to regenerate the corresponding acid and alcohol.

These reactions are essential for modifying the compound for various applications in medicinal chemistry.

Ethyl 3,3,3-trifluoro-2-hydroxy-2-(4-{methyl[(propan-2-yloxy)carbonyl]amino}phenyl)propanoate exhibits significant biological activity owing to its structural characteristics. The trifluoromethyl group enhances lipophilicity, facilitating cellular penetration. Preliminary studies suggest that the compound may interact with specific enzymes and receptors, potentially modulating biological pathways relevant to therapeutic interventions .

The synthesis of ethyl 3,3,3-trifluoro-2-hydroxy-2-(4-{methyl[(propan-2-yloxy)carbonyl]amino}phenyl)propanoate typically involves several steps:

  • Formation of Intermediate Compounds: Starting from ethyl 3,3,3-trifluoropyruvate and 4-methylpyridin-2-amine under basic conditions (e.g., sodium hydride in dimethylformamide).
  • Coupling Reaction: The intermediate is then reacted with isopropyl chloroformate to introduce the propan-2-yloxycarbonyl group.
  • Purification: The final product is purified using recrystallization or chromatography techniques to ensure high purity levels .

Ethyl 3,3,3-trifluoro-2-hydroxy-2-(4-{methyl[(propan-2-yloxy)carbonyl]amino}phenyl)propanoate has potential applications in:

  • Pharmaceuticals: As a precursor or active ingredient in drug formulations targeting specific diseases.
  • Biochemical Research: As a biochemical probe to study enzyme activities and receptor interactions.
  • Agricultural Chemistry: Potential use as a pesticide or herbicide due to its unique chemical properties.

Interaction studies have indicated that ethyl 3,3,3-trifluoro-2-hydroxy-2-(4-{methyl[(propan-2-yloxy)carbonyl]amino}phenyl)propanoate may bind to various biological targets. These interactions could lead to modulation of signaling pathways involved in disease processes. Further research is necessary to elucidate the specific mechanisms of action and the full spectrum of biological effects .

Several compounds share structural similarities with ethyl 3,3,3-trifluoro-2-hydroxy-2-(4-{methyl[(propan-2-yloxy)carbonyl]amino}phenyl)propanoate:

Compound NameMolecular FormulaKey Features
Ethyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoateC6H9F3O3C_{6}H_{9}F_{3}O_{3}Simpler structure without complex substituents
Ethyl 3,3,3-trifluoro-2-(4-methylphenylamino)propanoateC13H15F3N2O4C_{13}H_{15}F_{3}N_{2}O_{4}Lacks hydroxyl group; different amino substituent

Uniqueness

Ethyl 3,3,3-trifluoro-2-hydroxy-2-(4-{methyl[(propan-2-yloxy)carbonyl]amino}phenyl)propanoate stands out due to its unique combination of functional groups that enhance both stability and biological activity. The trifluoromethyl group contributes significantly to its lipophilicity and potential as a therapeutic agent .

XLogP3

3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

363.12935722 g/mol

Monoisotopic Mass

363.12935722 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-09-2024

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